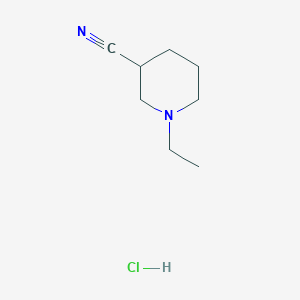

1-Ethylpiperidine-3-carbonitrile hydrochloride

Description

1-Ethylpiperidine-3-carbonitrile hydrochloride is a piperidine derivative characterized by an ethyl group at the 1-position and a cyano (-CN) group at the 3-position of the piperidine ring, with a hydrochloride counterion. This compound is primarily utilized in pharmaceutical and chemical research due to its structural versatility. Key properties include:

- Molecular Formula: C₈H₁₅ClN₂

- Molecular Weight: 174.68 g/mol

- Purity: ≥95% (as reported in commercial catalogs) .

Properties

IUPAC Name |

1-ethylpiperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.ClH/c1-2-10-5-3-4-8(6-9)7-10;/h8H,2-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACTVINFEFRDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-3-carbonitrile hydrochloride can be synthesized through a multi-step process involving the alkylation of piperidine followed by the introduction of a nitrile group. The general synthetic route involves:

Alkylation: Piperidine is reacted with ethyl bromide in the presence of a base such as sodium hydride to form 1-ethylpiperidine.

Nitrile Introduction: The 1-ethylpiperidine is then reacted with cyanogen bromide to introduce the nitrile group, forming 1-ethylpiperidine-3-carbonitrile.

Hydrochloride Formation: Finally, the nitrile compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of 1-ethylpiperidine-3-carbonitrile hydrochloride typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpiperidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-ethylpiperidine-3-carbonitrile hydrochloride involves several steps, typically starting from simpler piperidine derivatives. The processes often utilize methods such as nucleophilic substitution or cyclization reactions to form the desired compound.

Common Synthesis Methods:

- Nucleophilic Substitution: Involves the reaction of an ethyl group with a piperidine derivative.

- Cyclization Reactions: These reactions help in forming the piperidine ring structure, which is crucial for the biological activity of the compound.

Drug Development

1-Ethylpiperidine-3-carbonitrile hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). It has been identified as a precursor for compounds that exhibit analgesic and anticonvulsant properties.

Key Therapeutic Areas:

- Neurological Disorders: The compound's derivatives have shown promise in treating conditions such as epilepsy and neuropathic pain.

- Antidepressants: Research indicates potential applications in developing new antidepressant medications due to its interaction with neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 1-ethylpiperidine-3-carbonitrile hydrochloride. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy.

Case Study Example:

A study reported that certain derivatives of piperidine exhibited better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to established chemotherapy agents like bleomycin . This suggests that 1-ethylpiperidine-3-carbonitrile hydrochloride could be explored further for its anticancer properties.

The biological activity of 1-ethylpiperidine-3-carbonitrile hydrochloride is largely attributed to its ability to interact with various receptors and enzymes within the body. These interactions can lead to significant pharmacological effects.

Mechanisms of Action:

- Receptor Modulation: The compound may act on neurotransmitter receptors, influencing mood and pain perception.

- Enzyme Inhibition: It could inhibit specific enzymes involved in disease processes, contributing to its therapeutic effects.

Comparative Analysis with Other Piperidine Derivatives

To illustrate the unique properties of 1-ethylpiperidine-3-carbonitrile hydrochloride, a comparison with other piperidine derivatives is presented below:

| Compound Name | Primary Application | Notable Activity |

|---|---|---|

| 1-Ethylpiperidine-3-carbonitrile HCl | CNS disorders, anticancer | Analgesic, anticonvulsant |

| Piperidine-4-carbonitrile HCl | Antidepressant development | Neurotransmitter modulation |

| 3-Ethylpiperidine-3-carbonitrile HCl | Anticancer research | Cytotoxic effects on tumor cells |

Mechanism of Action

The mechanism of action of 1-ethylpiperidine-3-carbonitrile hydrochloride depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The nitrile group can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related piperidine derivatives share core features but differ in substituents, functional groups, and physicochemical properties. Below is a comparative analysis:

Structural and Functional Group Differences

Notes:

- The cyano group in 1-ethylpiperidine-3-carbonitrile HCl enhances electrophilicity, making it reactive in nucleophilic additions, unlike the carboxylic acid or aldehyde derivatives .

- Substituent position (e.g., 3- vs. 4-position) significantly impacts molecular interactions. For example, 1-ethylpiperidine-4-carboxylic acid HCl may exhibit different hydrogen-bonding patterns compared to its 3-substituted counterpart .

Biological Activity

1-Ethylpiperidine-3-carbonitrile hydrochloride (C8H14N2·HCl) is an organic compound that has garnered attention for its diverse applications in medicinal chemistry and biological research. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

1-Ethylpiperidine-3-carbonitrile hydrochloride is synthesized through a multi-step process involving the alkylation of piperidine followed by the introduction of a nitrile group. The general synthetic route includes:

- Alkylation : Piperidine reacts with ethyl bromide in the presence of a base (e.g., sodium hydride) to form 1-ethylpiperidine.

- Nitrile Introduction : The resulting compound is treated with cyanogen bromide to introduce the nitrile group.

- Hydrochloride Formation : Finally, hydrochloric acid is used to form the hydrochloride salt.

Biological Activity Overview

The biological activity of 1-Ethylpiperidine-3-carbonitrile hydrochloride can be categorized into several key areas:

- Anticancer Activity : Recent studies have indicated that piperidine derivatives, including 1-ethylpiperidine-3-carbonitrile, exhibit potential anticancer properties. For instance, compounds derived from similar structures have shown improved cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells, outperforming established drugs like bleomycin .

- Neuropharmacology : This compound serves as a precursor in synthesizing drugs targeting neurological disorders. Its structural similarity to known acetylcholinesterase inhibitors suggests potential applications in Alzheimer's disease therapy .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to cancer and neurodegenerative diseases. For example, piperidine derivatives have shown efficacy in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in Alzheimer's pathology .

The mechanism of action for 1-ethylpiperidine-3-carbonitrile hydrochloride largely depends on its application:

- Enzyme Interaction : The nitrile group can interact with various enzymes or receptors, modulating their activity. This interaction is crucial for its role as an enzyme inhibitor in therapeutic contexts.

- Structural Activity Relationship (SAR) : Studies suggest that modifications in the piperidine ring significantly impact biological activity. For instance, the presence of an ethyl group enhances the compound's ability to interact with biological targets compared to its methyl or propyl counterparts.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Ethylpiperidine-3-carbonitrile hydrochloride | C8H14N2·HCl | Anticancer, neuropharmacology |

| 1-Methylpiperidine-3-carbonitrile hydrochloride | C7H14N2·HCl | Moderate anticancer activity |

| 1-Propylpiperidine-3-carbonitrile hydrochloride | C9H18N2·HCl | Lower enzyme inhibition |

Case Study 1: Anticancer Properties

A study demonstrated that a series of piperidine derivatives exhibited significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The results indicated that compounds with a spirocyclic structure showed enhanced binding affinity and apoptosis induction compared to traditional chemotherapeutics .

Case Study 2: Neuroprotective Effects

Research involving dual inhibitors for cholinesterases highlighted that modifications in piperidine structures led to improved brain penetration and selectivity for target enzymes. This suggests that 1-Ethylpiperidine-3-carbonitrile could be optimized for better therapeutic outcomes in neurodegenerative diseases .

Q & A

Q. What are the established synthesis routes for 1-Ethylpiperidine-3-carbonitrile hydrochloride, and what key reagents are involved?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution followed by cyclization. For example, a related piperidine derivative was synthesized by reacting 4-chlorobutyryl chloride with sodium cyanide and benzyl chloride, followed by nitrile reduction and amine formation . For carbodiimide-mediated couplings (common in peptide synthesis), reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) are used to activate carboxyl groups, requiring anhydrous conditions and solvents like dichloromethane or acetonitrile .

Q. What analytical methods are recommended for purity assessment?

Titration (e.g., alcohol-dissolved samples titrated with sodium hydroxide to determine HCl content) and infrared (IR) spectroscopy are standard methods . High-performance liquid chromatography (HPLC) with UV detection is also critical for resolving impurities, particularly for compounds with ≥95% purity thresholds .

Q. What storage conditions ensure compound stability?

Store in airtight containers at -20°C to prevent moisture absorption and degradation . Avoid exposure to humidity (e.g., silica gel desiccants) and light, as piperidine derivatives are often moisture-sensitive .

Q. How should researchers handle safety risks associated with this compound?

Use personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention if irritation persists . Fire hazards require CO₂ or dry chemical extinguishers .

Advanced Research Questions

Q. How can discrepancies in purity data between titration and spectroscopic methods be resolved?

Titration may overestimate purity if non-HCl impurities (e.g., residual solvents) are present. Cross-validate results using IR spectroscopy to confirm functional groups (e.g., nitrile peaks at ~2200 cm⁻¹) and HPLC to quantify organic impurities . For example, a study on diphenoxylate HCl showed that combined IR and titration methods narrowed purity ranges to 98.0–102.0% .

Q. What strategies optimize reaction yields in carbodiimide-mediated couplings using EDC·HCl?

Use a 1.2–1.5 molar excess of EDC·HCl relative to the carboxyl component in anhydrous dimethylformamide (DMF) or dichloromethane. Monitor reaction progress via thin-layer chromatography (TLC) or NMR. Quench excess reagent with acetic acid to prevent side reactions . For temperature-sensitive reactions, maintain 0–4°C .

Q. How do structural modifications (e.g., substituent position) affect the compound’s stability and reactivity?

Electron-withdrawing groups (e.g., nitriles) on the piperidine ring increase hydrolytic stability but may reduce nucleophilicity. Comparative studies on 1-Piperidinocyclohexanecarbonitrile showed that steric hindrance from cyclohexane groups slows degradation in acidic conditions . Stability studies under varied pH (2–12) and temperatures (25–60°C) are recommended to map decomposition pathways .

Q. What techniques resolve overlapping spectral peaks in NMR characterization?

Use 2D NMR (e.g., HSQC, HMBC) to assign protons and carbons in complex piperidine derivatives. For example, Memantine hydrochloride’s adamantane structure was confirmed via ¹³C-NMR to distinguish methyl and bridgehead carbons . Deuterated solvents (e.g., DMSO-d₆) enhance signal resolution for nitrile-containing compounds .

Methodological Notes

- Contradiction Analysis : When purity results conflict, integrate orthogonal methods (e.g., melting point, elemental analysis) and reference USP/Ph. Eur. standards .

- Stability Testing : Design accelerated degradation studies at 40°C/75% relative humidity (ICH Q1A guidelines) to predict shelf life .

- Synthetic Byproducts : Monitor for common contaminants like unreacted starting materials (e.g., piperidine intermediates) using GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.